molecular formula C6H5ClN2 B085726 Benzenediazonium chloride CAS No. 100-34-5

Benzenediazonium chloride

Cat. No.: B085726
CAS No.: 100-34-5
M. Wt: 140.57 g/mol
InChI Key: CLRSZXHOSMKUIB-UHFFFAOYSA-M
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Description

Benzenediazonium chloride (C₆H₅N₂Cl) is a diazonium salt characterized by a benzene ring bonded to a diazonium group (–N≡N⁺) and a chloride counterion . It is a colorless crystalline solid, highly soluble in water but unstable in dry conditions, where it becomes explosive due to the release of nitrogen gas . The compound is synthesized via diazotization, where aniline reacts with nitrous acid (generated from NaNO₂ and HCl) at 0–5 °C . Its structure, determined by X-ray crystallography, reveals a linear N–N–C arrangement and a distorted benzene ring with bond lengths deviating from aromatic norms (e.g., N–N = 1.097 Å, N–C = 1.385 Å) .

This compound is a pivotal intermediate in organic synthesis, particularly in azo dye production and coupling reactions with phenol or aniline derivatives to form colored azo compounds . It also undergoes reduction to benzene using agents like hypophosphorous acid (H₃PO₂) and hydrolysis in aqueous media to yield phenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium chloride is typically prepared from aniline. The process involves the reaction of aniline with nitrous acid at low temperatures (0-5°C). Nitrous acid is usually generated in situ by mixing sodium nitrite with hydrochloric acid. The reaction can be summarized as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂⁺Cl⁻} + 2\text{H₂O} ]

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required to prevent decomposition of the diazonium salt .

Chemical Reactions Analysis

Substitution Reactions

Substitution involves replacing the diazonium group (-N₂⁺) with other nucleophiles. Key reactions include:

Hydroxylation

Warming benzenediazonium chloride in aqueous solution produces phenol via hydrolysis:
C6H5N2Cl+H2OC6H5OH+N2+HCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{N}_2+\text{HCl}
This reaction is first-order, with a rate constant k=0.0196s1k=0.0196\,\text{s}^{-1} at 333 K .

Halogenation

  • Iodobenzene Formation : Reaction with KI yields iodobenzene:
    C6H5N2Cl+KIC6H5I+N2+KCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{KI}\rightarrow \text{C}_6\text{H}_5\text{I}+\text{N}_2+\text{KCl}

  • Chlorobenzene/Bromobenzene : Sandmeyer or Gattermann reactions using CuCl/CuBr introduce -Cl/-Br groups .

Coupling Reactions

Coupling retains the diazonium nitrogen, forming azo compounds (Ar-N=N-Ar). These reactions occur under alkaline conditions with electron-rich aromatics:

With Phenol

In alkaline medium, phenol couples to form p-hydroxyazobenzene (orange-yellow precipitate):
C6H5N2Cl+C6H5OC6H5N=NC6H4OH+HCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{C}_6\text{H}_5\text{O}^-\rightarrow \text{C}_6\text{H}_5-\text{N}=\text{N}-\text{C}_6\text{H}_4\text{OH}+\text{HCl} .

With β-Naphthol

Reaction with β-naphthol yields 1-phenylazo-2-naphthol (intense orange-red precipitate):
C6H5N2Cl+C10H7OC6H5N=NC10H6OH+HCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{C}_{10}\text{H}_7\text{O}^-\rightarrow \text{C}_6\text{H}_5-\text{N}=\text{N}-\text{C}_{10}\text{H}_6\text{OH}+\text{HCl} .

With Aniline

Coupling with aniline forms 4-aminoazobenzene (yellow solid):
C6H5N2Cl+C6H5NH2C6H5N=NC6H4NH2+HCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{C}_6\text{H}_5\text{NH}_2\rightarrow \text{C}_6\text{H}_5-\text{N}=\text{N}-\text{C}_6\text{H}_4\text{NH}_2+\text{HCl} .

Decomposition Kinetics

The decomposition of this compound follows first-order kinetics:
C6H5N2Cl+H2OC6H5OH+N2+HCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{N}_2+\text{HCl}

Experimental Data at 333 K

Time (s)[C₆H₅N₂Cl] (mol/dm³)
00.500
400.410
1000.285
2000.165
2800.100
3500.070
4000.050

Calculations :

  • Half-life (t1/2t_{1/2}): ~140 s

  • Rate constant (kk): 0.0196s10.0196\,\text{s}^{-1}

  • Activation energy (EaE_a): Derived from Arrhenius plot gradient: 85.5kJ mol85.5\,\text{kJ mol} .

Electrophilic Aromatic Substitution

Benzenediazonium salts act as electrophiles in reactions with electron-donating aromatic systems:

With 1,3-Disubstituted Benzenes

Reactions with substrates like 1,3-dialkylaminobenzenes yield azo-coupling products (e.g., 6a–c , 7a–c ) in >80% yields. Isomeric products form via ortho–ortho or ortho–para coupling .

With Dienes

Under redox catalysis, this compound reacts with butadiene derivatives to form 1,4-addition products (e.g., 1-acetoxy-4-phenylbut-2-ene) .

Other Notable Reactions

  • Schiemann Reaction : With HBF₄, it forms fluorobenzene:
    C6H5N2Cl+HBF4C6H5F+N2+HCl+BF3\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{HBF}_4\rightarrow \text{C}_6\text{H}_5\text{F}+\text{N}_2+\text{HCl}+\text{BF}_3 .

  • Reduction : Using hypophosphorous acid (H₃PO₂) yields benzene:
    C6H5N2Cl+H3PO2C6H6+N2+H3PO3+HCl\text{C}_6\text{H}_5\text{N}_2\text{Cl}+\text{H}_3\text{PO}_2\rightarrow \text{C}_6\text{H}_6+\text{N}_2+\text{H}_3\text{PO}_3+\text{HCl} .

Mechanism of Action

The mechanism of action of benzenediazonium chloride involves the formation of a diazonium ion (C₆H₅N₂⁺), which is highly reactive. This ion can undergo substitution reactions where the diazonium group is replaced by other nucleophiles, often facilitated by copper(I) catalysts. The nitrogen gas is released during these reactions, driving the reaction forward .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diazonium Salts

p-Nitrophenyldiazonium Chloride (C₆H₄ClN₃O₂)

  • Structure: A nitro (–NO₂) group at the para position modifies electronic properties, enhancing stability via resonance .
  • Molecular Weight : 185.567 g/mol .
  • Reactivity : The electron-withdrawing nitro group stabilizes the diazonium ion, slowing decomposition but enabling selective coupling reactions.
  • Applications : Used in specialized dye synthesis and as a reagent for introducing nitro-functionalized aryl groups .

2-(Methoxycarbonyl)benzenediazonium Chloride (C₈H₆ClN₂O₂)

  • Structure : A methoxycarbonyl (–COOCH₃) substituent at the ortho position introduces steric hindrance .

4-(4-Morpholinyl)this compound-Zinc Complex

  • Structure : A morpholine substituent at the para position, complexed with zinc .
  • Applications : Likely used in coordination chemistry or catalysis, though specific applications are less documented .

Quaternary Ammonium Salts

Benzalkonium Chloride (C₆H₅CH₂N⁺(CH₃)₂RCl⁻; R = C₈–C₁₈)

  • Structure : A benzyl group attached to a long alkyl chain (e.g., C12: C₂₅H₄₆ClN) .
  • Molecular Weight : Varies by chain length (e.g., C18: 424.15 g/mol) .
  • Properties: Cationic surfactant with antimicrobial properties; stable and non-explosive .
  • Applications : Disinfectant, preservative in pharmaceuticals .

Benzimidazolium Chloride (C₇H₇ClN₂)

  • Structure : A benzimidazole core with a chloride counterion .
  • Applications: Precursor for N-heterocyclic carbene (NHC) ligands in organometallic catalysis .

Heterocyclic Chlorides

Benzoxonium Chloride (C₁₂H₁₆ClNO₃)

  • Structure : Benzoxazole ring system with a hydroxyl and quaternary ammonium group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Stability Applications
This compound C₆H₅N₂Cl 140.57 None High in water Unstable (explosive) Dye synthesis, coupling reactions
p-Nitrophenyldiazonium chloride C₆H₄ClN₃O₂ 185.57 –NO₂ (para) Moderate Moderately stable Specialty dyes
Benzalkonium chloride (C12) C₂₅H₄₆ClN 424.15 C12 alkyl chain High in polar solvents Stable Disinfectant
Benzimidazolium chloride C₇H₇ClN₂ 158.60 Benzimidazole core Moderate in water Stable Catalyst precursor

Key Research Findings

  • Stability : this compound’s instability contrasts sharply with substituted diazonium salts (e.g., p-nitro derivatives) and quaternary ammonium salts, which benefit from electron-withdrawing groups or bulky substituents .
  • Reactivity : Coupling reactions are faster in this compound than in substituted analogs due to reduced steric and electronic hindrance .
  • Safety : Diazonium salts generally pose explosion risks, whereas quaternary ammonium salts like benzalkonium chloride are safer but require handling for toxicity .

Biological Activity

Benzenediazonium chloride, a diazonium salt derived from aniline, is a compound of significant interest in organic chemistry and biochemistry due to its unique reactivity and biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential carcinogenic effects, supported by diverse research findings.

This compound (C6H5N2Cl) is typically synthesized through the diazotization of aniline using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The compound is characterized by its instability and tendency to decompose, particularly when heated or in solution, releasing nitrogen gas and forming various products depending on the conditions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Cellular Toxicity and Carcinogenic Potential

Antimicrobial Activity

Research has demonstrated that benzenediazonium salts exhibit notable antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. A specific study highlighted that a related compound showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Table 1: Antimicrobial Activity of Benzenediazonium Derivatives

CompoundTarget OrganismMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aE. coli6.67

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory responses. In vivo studies have shown that certain derivatives can significantly reduce carrageenan-induced edema in rats, with reductions observed at various time intervals post-treatment . This suggests potential therapeutic applications for inflammatory conditions.

Table 2: Anti-inflammatory Activity

CompoundEdema Reduction (%)Time (h)
4a94.691
4c89.662
4d87.833

Cellular Toxicity and Carcinogenic Potential

While this compound shows promising biological activities, it also poses risks due to its toxicity and potential carcinogenic effects. A recent study indicated that the intracellular delivery of benzene diazonium ions resulted in significant cellular stress and morphological changes indicative of toxicity . The compound's ability to modify proteins through reactions with tyrosine residues raises concerns regarding its long-term safety in biological systems.

Case Studies

  • Intracellular Delivery Studies : A study focused on the direct delivery of benzene diazonium ions into cells revealed an increase in global tyrosine phosphorylation levels, suggesting that these ions can interact with cellular signaling pathways . However, this interaction was accompanied by signs of cellular damage.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various benzenediazonium derivatives against common pathogens, confirming their potential as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing benzenediazonium chloride, and how can its instability during preparation be controlled?

this compound is synthesized by diazotizing aniline with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Key steps include:

  • Dissolving aniline in cold HCl to form anilinium chloride.
  • Slowly adding NaNO₂ solution while maintaining temperatures below 5°C to prevent premature decomposition .
  • Monitoring reaction progress via starch-iodide paper to confirm excess nitrous acid . Instability mitigation : Use ice baths, avoid light exposure, and immediately utilize the diazonium salt in subsequent reactions due to its rapid decomposition into phenol and N₂ gas under warmer conditions .

Q. What are the primary decomposition pathways of this compound, and how do environmental factors influence its stability?

this compound decomposes via hydrolysis to phenol and nitrogen gas, with kinetics influenced by:

  • Temperature : Half-life decreases exponentially above 5°C .
  • pH : Acidic conditions (pH < 3) stabilize the compound, while neutral or alkaline media accelerate decomposition .
  • Light : Photolytic degradation necessitates amber glassware or dark storage . Methodological tip : For time-sensitive experiments, pre-cool reagents and use buffered acidic solutions (pH 2–3) to prolong stability .

Q. What are the foundational reactions of this compound in synthetic organic chemistry?

Key reactions include:

  • Sandmeyer Reaction : Substitution with Cu(I) halides (e.g., CuCl) to form chlorobenzene at 60–70°C .
  • Azo Coupling : Electrophilic attack on activated aromatics (e.g., phenols, anilines) to synthesize azo dyes .
  • Schiemann Reaction : Fluorination using HBF₄ to yield fluorobenzene . Best practices : Use freshly prepared diazonium salts and stoichiometric catalysts to maximize yields .

Advanced Research Questions

Q. How can regioselectivity be controlled in azo coupling reactions involving this compound?

Regioselectivity (para vs. ortho products) depends on:

  • Substrate electronic effects : Electron-rich aromatics (e.g., phenol) favor para substitution due to resonance stabilization .
  • Steric hindrance : Bulky substituents on the coupling partner disfavor ortho products .
  • pH : Alkaline conditions enhance nucleophilicity of phenoxide ions, improving coupling efficiency . Experimental design : Pre-screen substrates using computational tools (e.g., DFT) to predict reactive sites, and optimize pH/temperature gradients .

Q. How can researchers address contradictions in reported degradation rates of this compound under varying experimental conditions?

Discrepancies arise from differences in:

  • Analytical methods (e.g., HPLC vs. UV-Vis for concentration monitoring) .
  • Impurity profiles (e.g., trace metals accelerating decomposition) . Resolution strategy :
  • Standardize degradation studies using HPLC with a C18 column and UV detection at 280 nm .
  • Include control experiments with purified reagents to isolate environmental variables .

Q. What advanced techniques are recommended for characterizing this compound and its reaction byproducts?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm diazonium structure (δ ~8 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to identify transient intermediates (e.g., phenyl cations) .
  • X-ray crystallography : For structural elucidation of stable derivatives (e.g., azo dyes) . Purity assessment : Use ion chromatography to quantify chloride counterions and detect inorganic impurities .

Q. What strategies optimize the synthesis of halogenated aromatics via this compound in microfluidic systems?

Microreactors enhance heat/mass transfer, critical for exothermic diazotization:

  • Flow rate : Adjust to ensure residence time < diazonium salt’s half-life .
  • Catalyst immobilization : Embed Cu(I) salts on silica supports for continuous Sandmeyer reactions . Data-driven optimization : Use design-of-experiments (DoE) to model temperature, flow rate, and catalyst loading effects .

Properties

IUPAC Name

benzenediazonium;chloride
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InChI

InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSZXHOSMKUIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
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Related CAS

2684-02-8 (Parent)
Record name Phenyldiazonium chloride
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DSSTOX Substance ID

DTXSID30142846
Record name Benzenediazonium chloride
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Molecular Weight

140.57 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100-34-5
Record name Benzenediazonium chloride
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Record name Benzenediazonium chloride
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Record name Benzenediazonium chloride
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Synthesis routes and methods I

Procedure details

A solution of benzenediazonium chloride was prepared as follows: To an ice cold (about 5° C.) solution of aniline hydrochloride (3.24 g., 25 mmoles) in water (10 ml.) and concentrated hydrochloric acid (2.1 ml., 25 mmoles) was added dropwise with stirring a solution of sodium nitrite (1.9 g., 27.5 mmoles) in water (10 ml.). After addition the solution was stirred in the cold for an additional 15 minutes.
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Synthesis routes and methods II

Procedure details

Benzenediazonium chloride was synthesized by first preparing a solution of sodium nitrite (1.05 g., 15.2 mmoles) in water (6.0 ml). This first solution was added dropwise to a second solution (ice cold) of aniline hydrochloride (1.88 g., 14.5 mmoles), concentrated hydrochloric acid (1.2 ml., 14.5 mmoles) and water (6.0 ml). After addition, the mixture was allowed to stir in the cold for about 15 minutes and used directly.
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Synthesis routes and methods III

Procedure details

Alternatively, the above reaction was carried out using a reverse addition procedure: a solution was prepared from 5.5 ml of ethyl formate, 3.3 g of trans-(±)-1-n-propyl-7-oxodecahydroquinoline and 20 ml THF. This solution was added to a solution of 3.8 g of potassium t-tutoxide in 80 ml of THF. The reaction mixture was stirred for 2 hours at about 0° C. at which time TLC indicated that all the starting ketone had reacted. The pH was adjusted to about 6 by the addition of 10% hydrochloric acid. A solution of 7.2 g of sodium acetate in 20 ml of water was added. Next, a phenyldiazonium chloride solution was prepared as above from 1.6 g aniline. The solution of the trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline was cannulated rapidly under positive N2 pressure beneath the surface of the phenyldiazonium chloride solution held at 0° C. The reaction mixture was stirred at that temperature for 2 hours and then worked up as above. Flash chromatography yielded 43.5% of the desired trans-(±)-1-n-propyl-6-phenylhydrazono-7-oxodecahydroquinoline (compared with 31.4% by normal addition).
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Synthesis routes and methods IV

Procedure details

In a method for preparing the compound: ##STR3## wherein aniline is diazotized in aqueous hydrochloric acid employing sodium nitrite as the diazotizing agent to form benzenediazonium chloride, the benzenediazonium chloride is coupled into aniline to form aminoazobenzene, and the aminoazobenzene is diazotized and coupled into phenol; the improvement comprising: diazotizing the aniline employing an excess of sodium nitrite of up to about 10% of the amount stoichiometrically required to diazotize one-half of the aniline on a molar basis; coupling the resultant benzenediazonium chloride with the remaining aniline to form a mixture of aminoazobenzene and excess benzenediazonium chloride in aqueous hydrochloric acid; heating said mixture to about 40° C. and allowing said excess benzenediazonium chloride to decompose and, subsequently, without isolation, diazotizing said aminoazobenzene and coupling it into phenol.
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Synthesis routes and methods V

Procedure details

93.1 g (1 mole) of aniline were initially introduced into 250 ml of water and 557 ml of 35% strength hydrochloric acid and a solution of 69 g (1 mole) of sodium nitrite in 250 ml of water was added dropwise at 0° C., with stirring.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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